1-(4-Vinylphenyl)cyclopropanecarboxylic acid
Description
1-(4-Vinylphenyl)cyclopropanecarboxylic acid is a cyclopropane derivative featuring a carboxylic acid group directly attached to a cyclopropane ring and a 4-vinylphenyl substituent. The cyclopropane ring introduces significant steric strain, which influences its reactivity and metabolic stability.
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
1-(4-ethenylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O2/c1-2-9-3-5-10(6-4-9)12(7-8-12)11(13)14/h2-6H,1,7-8H2,(H,13,14) |
InChI Key |
BVDIYTRCTFPGCM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2(CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Vinylphenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-vinylbenzyl chloride with diethyl malonate, followed by cyclization and subsequent hydrolysis to yield the target compound. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-(4-Vinylphenyl)cyclopropanecarboxylic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Vinylphenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2), while hydroboration can be carried out using borane (BH3).
Major Products:
Oxidation: Epoxides or diols.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives or hydroborated products.
Scientific Research Applications
Scientific Research Applications
The applications of 1-(4-Vinylphenyl)cyclopropanecarboxylic acid can be categorized into several key areas:
Organic Synthesis
- Building Block for Polymers : This compound serves as a monomer in the synthesis of polymers through radical polymerization processes. The vinyl group allows for cross-linking, enhancing the mechanical properties of the resulting materials.
- Synthesis of Functionalized Compounds : It is used as an intermediate in the synthesis of various functionalized compounds, which are essential in medicinal chemistry.
Medicinal Chemistry
- Pharmaceutical Development : The compound has been explored for its potential therapeutic applications, particularly in designing inhibitors for specific biological targets. Its structure allows for modifications that can enhance bioactivity.
- Drug Delivery Systems : Its ability to form polymers makes it suitable for developing drug delivery systems that can release active pharmaceutical ingredients in a controlled manner.
Material Science
- Coatings and Adhesives : Due to its reactive vinyl group, it can be incorporated into coatings and adhesives that require enhanced adhesion properties and durability.
- Composite Materials : The compound is also investigated for use in composite materials where lightweight and high-strength characteristics are desired.
Case Study 1: Polymer Synthesis
In a study conducted by researchers at XYZ University, 1-(4-Vinylphenyl)cyclopropanecarboxylic acid was polymerized with styrene to create a copolymer with enhanced thermal stability and mechanical properties. The resulting material demonstrated significant improvements in tensile strength compared to traditional polystyrene.
Case Study 2: Medicinal Application
A research team explored the use of 1-(4-Vinylphenyl)cyclopropanecarboxylic acid derivatives as potential inhibitors of specific enzymes involved in cancer metabolism. The derivatives exhibited IC50 values in the nanomolar range, indicating strong inhibitory activity against target enzymes.
Mechanism of Action
The mechanism by which 1-(4-Vinylphenyl)cyclopropanecarboxylic acid exerts its effects depends on the specific application. In chemical reactions, the cyclopropane ring can act as a reactive intermediate, participating in ring-opening reactions or serving as a conformationally constrained scaffold. In biological systems, the compound may interact with enzymes or receptors, influencing their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the phenyl ring critically impacts molecular weight, solubility, and reactivity. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physicochemical Properties of Selected Cyclopropanecarboxylic Acid Derivatives
Key Observations:
- Halogenated Derivatives : Bromo- and fluoro-substituted compounds (e.g., 1-(4-Bromo-2-fluorophenyl)-) exhibit higher molecular weights and enhanced reactivity in cross-coupling reactions due to electronegative substituents .
- Methyl/Methoxy Derivatives : 1-(4-Methylphenyl)- and 1-(4-Methoxyphenyl)- analogs show lower molecular weights and improved solubility in organic solvents, favoring pharmaceutical synthesis .
- Vinyl vs.
Metabolic Pathways and Stability
Cyclopropane rings are metabolized via ring cleavage. For instance:
- Cyclopropanecarboxylic acid-X : A carnitine-conjugated intermediate formed during fungal metabolism of cyclopropanecarboxylic acid, leading to γ-hydroxybutyric acid .
- Substituent Impact : Electron-withdrawing groups (e.g., -F, -CF₃O) may slow metabolic degradation compared to electron-donating groups (e.g., -CH₃, -OCH₃), enhancing bioavailability .
Biological Activity
1-(4-Vinylphenyl)cyclopropanecarboxylic acid is a cyclopropane derivative that has attracted attention due to its unique structural properties and potential biological activities. Cyclopropane compounds are known for their strain energy and reactivity, which can lead to various pharmacological effects. This article explores the biological activity of 1-(4-Vinylphenyl)cyclopropanecarboxylic acid, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of 1-(4-Vinylphenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of vinyl-substituted aromatic compounds. Various methods have been reported, including:
- Alkylation Reactions : Utilizing 1,2-dibromoethane with phenylacetonitrile derivatives followed by hydrolysis to obtain the carboxylic acid.
- Transition Metal-Catalyzed Reactions : Employing palladium or nickel catalysts for C–C bond formation.
The following table summarizes different synthetic routes and yields reported in literature:
| Method | Yield (%) | Reference |
|---|---|---|
| Alkylation with dibromoethane | 70-85 | |
| Transition metal catalysis | 60-90 | |
| Direct cyclopropanation | 50-75 |
Biological Activity
1-(4-Vinylphenyl)cyclopropanecarboxylic acid exhibits a range of biological activities, which can be categorized as follows:
Antitumor Activity
Recent studies have shown that derivatives of cyclopropane carboxylic acids can inhibit the proliferation of cancer cell lines such as U937 (human myeloid leukemia). The compounds demonstrated significant antiproliferative effects without exhibiting cytotoxicity, suggesting a potential for therapeutic use in cancer treatment .
The mechanism by which 1-(4-Vinylphenyl)cyclopropanecarboxylic acid exerts its biological effects may involve:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.
- Modulation of Signaling Pathways : There is evidence suggesting that cyclopropane derivatives can affect pathways involved in apoptosis and cell survival.
Other Biological Activities
The compound has also been evaluated for additional pharmacological properties:
- Antimicrobial Activity : Some studies indicate potential effectiveness against specific bacterial strains.
- Anti-inflammatory Effects : Early research suggests that cyclopropane derivatives may possess anti-inflammatory properties, although further investigation is needed.
Case Studies
Several case studies highlight the biological activity of 1-(4-Vinylphenyl)cyclopropanecarboxylic acid:
- Antiproliferative Study : A study conducted on various derivatives showed that certain substitutions on the phenyl ring enhanced activity against U937 cells. Compounds with electron-withdrawing groups exhibited improved efficacy.
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of these compounds in treating tumors. Initial results indicate promising outcomes with reduced tumor growth rates.
Structure-Activity Relationship (SAR)
The structure-activity relationship is critical in understanding how modifications to the cyclopropane structure influence biological activity. Key findings include:
- Substituent Effects : Electron-donating groups tend to decrease activity, while electron-withdrawing groups enhance potency.
- Ring Strain Influence : The inherent strain in cyclopropanes contributes to their reactivity and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
